Acetochlor-d11

Vue d'ensemble

Description

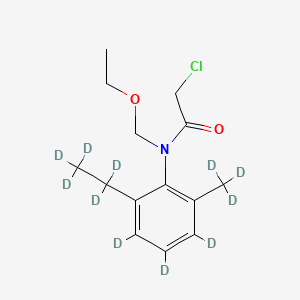

Acetochlor-d11 is a deuterium-labeled analog of acetochlor, a widely used herbicide. The compound is primarily utilized as an internal standard in analytical and pharmacokinetic research. The molecular formula of this compound is C14H9D11ClNO2, and it has a molecular weight of 280.83 g/mol . The deuterium labeling enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of acetochlor in biological samples .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of acetochlor-d11 involves the deuteration of acetochlor. The process typically starts with the preparation of deuterated aniline derivatives. The key steps include:

Deuteration of Aniline: Aniline is treated with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

Formation of Chloroacetanilide: The deuterated aniline is reacted with chloroacetyl chloride to form a chloroacetanilide intermediate.

Ethoxymethylation: The chloroacetanilide intermediate is then treated with chloromethyl ethyl ether and sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas and specialized catalysts is critical in achieving the desired isotopic labeling.

Analyse Des Réactions Chimiques

Types of Reactions

Acetochlor-d11 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of this compound oxides.

Reduction: Formation of deuterated amine derivatives.

Substitution: Formation of various substituted this compound derivatives.

Applications De Recherche Scientifique

Analytical Chemistry

Internal Standard in Mass Spectrometry

Acetochlor-d11 is commonly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of acetochlor and its metabolites in environmental samples. By utilizing a deuterated version of the compound, researchers can improve the precision of their measurements by compensating for variability in sample preparation and instrument response.

Case Study: Environmental Monitoring

A study conducted by the World Health Organization examined the presence of acetochlor and its metabolites in water sources. This compound was used as an internal standard to ensure accurate quantification of acetochlor residues, demonstrating its effectiveness in environmental monitoring efforts .

Pharmacokinetic Studies

Metabolism and Excretion Research

this compound has been used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of acetochlor in laboratory animals. For instance, studies involving Sprague-Dawley rats have shown that this compound aids in tracking the metabolic pathways of acetochlor, providing insights into its pharmacokinetics and potential toxicity .

Data Table: Metabolism Profile

| Parameter | Male Rats (n=5) | Female Rats (n=5) |

|---|---|---|

| Total Excretion (24 hours) | 70.6% in urine | 77.0% in urine |

| Peak Plasma Concentration | 1.27 µg/g | 1.62 µg/g |

| Tissue Concentration | Highest in blood | Highest in blood |

Toxicological Studies

Assessment of Carcinogenic Potential

Research has indicated that acetochlor may have carcinogenic potential based on animal studies showing increased tumor incidence at high doses. This compound is utilized in toxicological assessments to differentiate between exposure levels and their effects on health outcomes .

Case Study: Cancer Incidence Correlation

A comprehensive study analyzed the correlation between acetochlor use and various cancer types among agricultural workers. The findings suggested a potential link between low exposure to acetochlor and increased lung cancer risk, highlighting the need for further investigation into its long-term health effects .

Environmental Impact Studies

Biodegradation Research

this compound has been instrumental in studies investigating the biodegradation pathways of acetochlor in various environmental contexts. Researchers utilize this compound to trace metabolic byproducts formed during the degradation process, contributing to our understanding of herbicide persistence and toxicity in ecosystems .

Data Table: Biodegradation Pathways

| Microorganism | Biodegradation Rate (%) | Byproducts Identified |

|---|---|---|

| Proteiniclasticum sediminis | 85% | Acetic acid, ethanol |

| Anaerobic Sludge | 90% | Chloroacetic acid |

Mécanisme D'action

Acetochlor-d11, like acetochlor, inhibits elongase and geranylgeranyl pyrophosphate cyclization enzymes, which are part of the gibberellin pathway. This inhibition disrupts the synthesis of gibberellins, leading to stunted growth in plants. The compound’s molecular targets include elongase and cyclization enzymes, which play crucial roles in plant growth and development .

Comparaison Avec Des Composés Similaires

Similar Compounds

Alachlor: Another chloroacetanilide herbicide with similar herbicidal properties.

Metolachlor: A related compound used for pre-emergence control of weeds.

Butachlor: Another herbicide in the same class with similar applications.

Uniqueness of Acetochlor-d11

This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and accuracy in analytical applications. This isotopic labeling makes it an invaluable tool in research, particularly in studies requiring precise quantification and tracking of acetochlor .

Activité Biologique

Acetochlor-d11 is a deuterated form of the herbicide acetochlor, primarily used for controlling weeds in various crops. Understanding its biological activity is essential for assessing its environmental impact, efficacy, and potential health risks. This article explores the biological activity of this compound, including its mechanism of action, effects on living organisms, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C14H20ClNO2

- Molecular Weight : 269.77 g/mol

- CAS Number : 34256-82-1

This compound functions as a pre-emergent herbicide, inhibiting the growth of weeds by interfering with seedling development. It operates by inhibiting specific enzymes involved in the biosynthesis of fatty acids and lipids, leading to disrupted cellular processes in plants. The compound is known to induce lipid peroxidation and oxidative stress in exposed organisms.

1. In Vitro Studies

Research indicates that this compound can induce adipogenesis in mouse 3T3-L1 preadipocytes. This effect was observed alongside increased lipid accumulation when these cells were exposed to high concentrations of the herbicide. The study highlighted that this compound's potency in promoting adipogenesis may be linked to its ability to disrupt metabolic homeostasis through oxidative stress mechanisms .

2. Zebrafish Model

A significant study utilized zebrafish larvae to evaluate the effects of this compound. The findings revealed:

- Lethality and Morphological Malformations : The effective concentration (EC50) for morphological malformations was determined to be 7.8 µM, while the lethal concentration (LC50) was 12 µM.

- Lipid Accumulation : At a concentration of 10 nM, this compound led to notable lipid accumulation in zebrafish larvae, particularly when combined with a high cholesterol diet.

- Mechanistic Insights : Transcriptomic and lipidomic analyses suggested that this compound activates Nrf2 signaling in response to reactive oxygen species (ROS), indicating a potential pathway through which it exerts its biological effects .

Environmental Impact

This compound’s environmental behavior has been studied concerning its transport and distribution in aquatic systems. A study reported:

- LogKoc Values : The average LogKoc value for acetochlor indicates strong phase partitioning in coastal environments, which affects its bioavailability and persistence in sediment and water matrices.

- Degradation Products : Acetochlor is metabolized into several degradation products, including acetochlor ethanesulfonic acid (ESA) and oxanilic acid (OA), which exhibit varying degrees of toxicity to aquatic organisms .

Case Study 1: Adipogenic Activity

In a controlled laboratory setting, exposure to this compound resulted in significant adipogenic activity in murine cell lines. The study aimed to understand how agricultural pesticides contribute to metabolic disorders, highlighting acetochlor's role as a potential metabolic disruptor .

Case Study 2: Aquatic Toxicity

A comprehensive assessment using zebrafish models demonstrated that this compound exposure led to increased mortality rates and developmental abnormalities. This research underscores the importance of evaluating herbicides not only for their intended agricultural use but also for their ecological consequences .

Summary of Findings

| Parameter | Value/Observation |

|---|---|

| EC50 (Zebrafish Malformation) | 7.8 µM |

| LC50 (Zebrafish Mortality) | 12 µM |

| Lipid Accumulation (10 nM) | Significant under high cholesterol diet |

| LogKoc | High phase partitioning in coastal areas |

Propriétés

IUPAC Name |

2-chloro-N-(ethoxymethyl)-N-[3,4,5-trideuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,3D3,4D2,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNQPKFIQCLBDU-RLYLBJGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COCC)C(=O)CCl)C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675502 | |

| Record name | Acetochlor-d11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189897-44-6 | |

| Record name | Acetochlor-d11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189897-44-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.